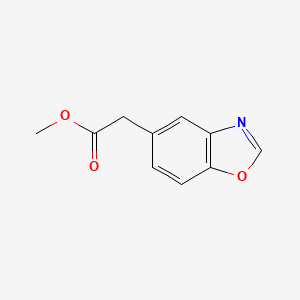

Methyl 2-(1,3-benzoxazol-5-yl)acetate

Description

Methyl 2-(1,3-benzoxazol-5-yl)acetate (CAS: 97479-79-3) is a heterocyclic compound featuring a benzoxazole core substituted with an acetic acid methyl ester group at the 5-position. Benzoxazole derivatives are widely studied for their pharmacological and material science applications due to their structural rigidity and electronic properties. This compound is synthesized via condensation reactions involving substituted benzoic acid derivatives and esterification steps, as exemplified in related syntheses . It serves as a key intermediate in drug discovery, particularly for developing inhibitors targeting enzymes like neutrophil elastase .

Properties

IUPAC Name |

methyl 2-(1,3-benzoxazol-5-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c1-13-10(12)5-7-2-3-9-8(4-7)11-6-14-9/h2-4,6H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWUQPSOUPSUZAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CC2=C(C=C1)OC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10585919 | |

| Record name | Methyl (1,3-benzoxazol-5-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10585919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97479-79-3 | |

| Record name | Methyl (1,3-benzoxazol-5-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10585919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of Methyl 2-(1,3-benzoxazol-5-yl)acetate typically involves the condensation of 2-aminophenol with aromatic aldehydes in the presence of various catalysts and reaction conditions . One common method involves the use of aqueous hydrogen peroxide, ethanol, titanium tetraisopropoxide, and mesoporous titania-alumina mixed oxide as a catalyst at 50°C . This method is known for its high yield, good atom economy, and eco-friendliness, although it requires a long reaction time (18-48 hours) .

Chemical Reactions Analysis

Methyl 2-(1,3-benzoxazol-5-yl)acetate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: It undergoes substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the benzoxazole ring. Common reagents used in these reactions include hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.

Scientific Research Applications

Chemical Properties and Structure

- Chemical Formula: C₁₀H₉NO₃

- Molecular Weight: 191.18 g/mol

- CAS Number: 97479-79-3

The compound features a benzoxazole ring fused with an acetate group, contributing to its diverse biological activities. The unique structure allows for interaction with various biological targets, making it valuable in drug discovery.

Medicinal Chemistry

Methyl 2-(1,3-benzoxazol-5-yl)acetate has garnered attention for its potential therapeutic effects:

- Antimicrobial Activity: Studies have shown that this compound exhibits significant antimicrobial properties against various pathogens, including both Gram-positive and Gram-negative bacteria. The mechanism typically involves the inhibition of essential microbial proteins.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Bacillus subtilis | 15 µg/mL |

| Escherichia coli | 20 µg/mL |

| Candida albicans | 25 µg/mL |

- Anticancer Properties: The compound has demonstrated cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colorectal cancer), and A549 (lung cancer). It induces apoptosis and inhibits cell proliferation through modulation of cell signaling pathways.

| Cell Line | IC50 (µg/mL) | Effect Observed |

|---|---|---|

| MCF-7 | 12 | Apoptosis induction |

| HCT-116 | 15 | Cell cycle arrest |

| A549 | 18 | Reduced viability |

Biological Research

The compound is utilized in biochemical assays to study biological processes. Its ability to interact with specific molecular targets allows researchers to explore its effects on cellular mechanisms.

Industrial Applications

Methyl 2-(1,3-benzoxazol-5-yl)acetate is employed in the development of materials with specific electronic and optical properties. Its fluorescent characteristics make it suitable for applications in sensors and imaging.

Antimicrobial Efficacy Study

In a comparative study evaluating the antimicrobial activity of benzoxazole derivatives, methyl 2-(1,3-benzoxazol-5-yl)acetate exhibited potent activity against Bacillus subtilis and Escherichia coli, with MIC values significantly lower than those observed for standard antibiotics. This highlights its potential as a lead compound in antibiotic development.

Anticancer Investigation

A study focused on the anticancer effects of the compound using the MTT assay on MCF-7 cells found that treatment resulted in a dose-dependent decrease in cell viability. The IC50 value indicated substantial cytotoxicity compared to controls, suggesting its potential as a candidate for cancer therapy.

Mechanism of Action

The mechanism of action of Methyl 2-(1,3-benzoxazol-5-yl)acetate involves its interaction with specific molecular targets and pathways. For instance, benzoxazole derivatives are known to inhibit certain enzymes and receptors, leading to their biological effects . The exact molecular targets and pathways depend on the specific derivative and its application. For example, some benzoxazole derivatives inhibit microbial growth by targeting bacterial enzymes, while others exert anticancer effects by interfering with cellular signaling pathways .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Benzoxazole Derivatives

Key Observations:

Substituent Effects on Reactivity: Electron-withdrawing groups (e.g., nitro, fluoro in CAS 695186-54-0) increase electrophilicity, enhancing reactivity in nucleophilic substitutions . Electron-donating groups (e.g., amino in CAS 695186-53-9) may improve solubility and bioactivity .

Molecular Weight and Applications :

- Simpler derivatives (e.g., CAS 97479-79-3) are used as intermediates, while bulkier variants (e.g., CAS 257632-57-8) exhibit lipophilicity suited for membrane penetration .

- The neutrophil elastase inhibitor (C₃₃H₄₀N₄O₈) demonstrates how extended substituents enable targeted enzyme interactions .

Synthetic Methods: Methyl 2-substituted benzoxazoles are typically synthesized via refluxing methyl-3-amino-4-hydroxybenzoate with aryl acids, followed by crystallization . Modifications in aryl acid precursors allow diversification of substituents .

Biological Activity

Methyl 2-(1,3-benzoxazol-5-yl)acetate is a member of the benzoxazole family, which is recognized for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic effects, particularly in antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of Methyl 2-(1,3-benzoxazol-5-yl)acetate, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

Methyl 2-(1,3-benzoxazol-5-yl)acetate has the following chemical structure:

- Chemical Formula: C10H9NO3

- CAS Number: 1427460-51-2

The benzoxazole structure contributes to its unique chemical reactivity and biological activity. Benzoxazoles are known for their ability to interact with various biological targets, making them valuable in drug discovery.

Antimicrobial Activity

Research indicates that Methyl 2-(1,3-benzoxazol-5-yl)acetate exhibits significant antimicrobial properties. It has been shown to be effective against a range of pathogens including both Gram-positive and Gram-negative bacteria. The mechanism of action typically involves the inhibition of microbial proteins essential for growth and replication .

Table 1: Antimicrobial Activity Data

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Bacillus subtilis | 15 µg/mL |

| Escherichia coli | 20 µg/mL |

| Candida albicans | 25 µg/mL |

Anticancer Activity

Methyl 2-(1,3-benzoxazol-5-yl)acetate has also been studied for its anticancer potential. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, including colorectal (HCT-116), breast (MCF-7), and lung cancer (A549) cells. The compound induces apoptosis and inhibits cell proliferation through mechanisms that involve the modulation of cell signaling pathways .

Table 2: Cytotoxicity Data Against Cancer Cell Lines

| Cell Line | IC50 (µg/mL) | Effect Observed |

|---|---|---|

| MCF-7 | 12 | Apoptosis induction |

| HCT-116 | 15 | Cell cycle arrest |

| A549 | 18 | Reduced viability |

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several benzoxazole derivatives, including Methyl 2-(1,3-benzoxazol-5-yl)acetate. The results indicated that this compound displayed potent activity against Bacillus subtilis and Escherichia coli, with MIC values significantly lower than those observed for standard antibiotics .

- Anticancer Effects : Another investigation focused on the anticancer properties of Methyl 2-(1,3-benzoxazol-5-yl)acetate using the MTT assay on MCF-7 cells. The study found that treatment with this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value indicating substantial cytotoxicity compared to controls .

Biochemical Pathways

The compound interacts with cytochrome P450 enzymes, influencing drug metabolism and potentially altering pharmacokinetics in therapeutic contexts. This interaction is crucial for understanding how Methyl 2-(1,3-benzoxazol-5-yl)acetate may affect the efficacy and safety profiles of co-administered drugs .

Stability and Dosage Effects

Stability studies have shown that Methyl 2-(1,3-benzoxazol-5-yl)acetate remains stable under standard laboratory conditions but may exhibit diminished activity over extended periods. Dosage effects in animal models indicate that lower doses minimize toxicity while maintaining efficacy in modulating biochemical pathways relevant to disease processes .

Q & A

Q. What synthetic routes are commonly used to prepare Methyl 2-(1,3-benzoxazol-5-yl)acetate, and how is reaction progress monitored?

The compound is typically synthesized via nucleophilic substitution or reductive amination. For example, hydrazine hydrate reacts with methyl esters under reflux in absolute alcohol, with reaction progress tracked by TLC (chloroform:methanol, 7:3 ratio). Post-reaction, products are isolated via ice-water precipitation .

Q. How is the purity and structural identity of Methyl 2-(1,3-benzoxazol-5-yl)acetate validated in synthetic workflows?

Purity is assessed using HPLC (e.g., C4 columns with retention time consistency) and LC-MS for molecular ion confirmation. Structural characterization employs H/C NMR and IR spectroscopy to verify functional groups like ester carbonyls (~1632 cm) and benzoxazole rings .

Q. What crystallographic tools are recommended for resolving structural ambiguities in benzoxazole derivatives?

SHELX programs (e.g., SHELXL for refinement and SHELXD for structure solution) are widely used for small-molecule crystallography. ORTEP-III aids in visualizing thermal ellipsoids and molecular geometry .

Advanced Research Questions

Q. How can researchers optimize synthetic yields of Methyl 2-(1,3-benzoxazol-5-yl)acetate derivatives for pharmacological studies?

Yield optimization involves solvent selection (e.g., ethanol for solubility control), stoichiometric tuning (1.2 equivalents of hydrazine hydrate), and recrystallization (methanol or ethanol). For example, tert-butyl piperazine derivatives achieve 90% yields via boc-protection strategies .

Q. What strategies address discrepancies between in vitro binding affinity and in vivo efficacy for benzoxazole-based probes?

A study on amyloid plaque imaging agents demonstrated nanomolar in vitro affinity (K = 9.3 nM) but poor blood-brain barrier (BBB) penetration in primates. Solutions include logP optimization (<3 for BBB permeability) and prodrug formulations to enhance bioavailability .

Q. How do substituents at the 2- and 5-positions of the benzoxazole core influence biological activity?

Substituents like 4-dimethylaminophenyl enhance Aβ peptide binding affinity, while bulky groups (e.g., iodobenzamide) reduce BBB penetration. Structure-activity relationship (SAR) studies highlight the importance of steric and electronic effects at these positions .

Q. What analytical methods resolve contradictions in biological assay data for benzoxazole derivatives?

Conflicting results (e.g., high in vitro activity vs. low in vivo efficacy) are investigated using metabolite profiling (LC-MS/MS), plasma protein binding assays, and pharmacokinetic modeling to identify clearance mechanisms or off-target interactions .

Methodological Challenges and Solutions

Q. Why do certain benzoxazole derivatives exhibit low solubility, and how is this mitigated in formulation studies?

Poor solubility arises from hydrophobic benzoxazole cores. Mitigation strategies include salt formation (e.g., hydrochloride salts), nanoemulsions, or co-solvent systems (PEG-400/water) .

Q. What computational tools predict the crystallographic behavior of Methyl 2-(1,3-benzoxazol-5-yl)acetate analogs?

Density functional theory (DFT) calculates molecular packing energies, while Mercury software simulates crystal morphology. SHELXL’s TWIN/BASF commands handle twinning in challenging datasets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.